molecular formula C16H13NO B11876491 3-Methoxy-2-phenylquinoline

3-Methoxy-2-phenylquinoline

Cat. No.: B11876491
M. Wt: 235.28 g/mol
InChI Key: YWWRUNSROBYBES-UHFFFAOYSA-N
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Description

3-Methoxy-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H13NO. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and industrial chemistry. The presence of a methoxy group at the third position and a phenyl group at the second position of the quinoline ring system makes this compound unique and potentially useful in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-phenylquinoline can be achieved through several classical and modern synthetic routes. Some of the well-known methods include:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst.

    Pfitzinger Reaction: This involves the reaction of isatin with an aromatic aldehyde in the presence of a base.

    Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-phenylquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form dihydroquinolines.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 5 and 8 positions, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

3-Methoxy-2-phenylquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-phenylquinoline involves its interaction with various molecular targets and pathways. It is known to:

Comparison with Similar Compounds

3-Methoxy-2-phenylquinoline can be compared with other quinoline derivatives, such as:

    2-Phenylquinoline: Lacks the methoxy group, making it less polar and potentially less bioactive.

    3-Methoxyquinoline: Lacks the phenyl group, which may reduce its ability to interact with certain biological targets.

    4-Methoxy-2-phenylquinoline: The methoxy group is at a different position, which can alter its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which enhances its chemical reactivity and potential biological activity .

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

3-methoxy-2-phenylquinoline

InChI

InChI=1S/C16H13NO/c1-18-15-11-13-9-5-6-10-14(13)17-16(15)12-7-3-2-4-8-12/h2-11H,1H3

InChI Key

YWWRUNSROBYBES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3

Origin of Product

United States

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